5-(Octadecylthiocarbamoylamino)fluorescein

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

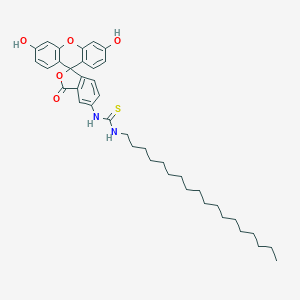

Structure

2D Structure

属性

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-octadecylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-40-38(47)41-28-18-21-32-31(25-28)37(44)46-39(32)33-22-19-29(42)26-35(33)45-36-27-30(43)20-23-34(36)39/h18-23,25-27,42-43H,2-17,24H2,1H3,(H2,40,41,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUZGLNSFGBBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215860 | |

| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65603-18-1 | |

| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-Fluoresceinthiocarbamoyl)octadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Octadecylthiocarbamoylamino)fluorescein: Mechanism of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic derivative of the well-known fluorescent dye, fluorescein. Its unique chemical structure, featuring a long octadecyl carbon chain, imparts a strong affinity for lipid-rich environments, making it an invaluable tool for investigating cellular membranes and other lipophilic structures. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, alongside detailed experimental protocols and data presentation to facilitate its application in research and development.

The fundamental utility of this compound lies in its fluorescent properties, which allow for the visualization and tracking of cellular components and processes. The addition of the hydrophobic octadecyl group enables this molecule to readily insert into lipid bilayers, a characteristic that is exploited in a variety of cell imaging and biophysical studies. This document will delve into the specifics of its interaction with cellular membranes, provide guidance on its use in experimental settings, and offer a framework for the quantitative analysis of its behavior.

Core Mechanism of Action

The mechanism of action of this compound is a combination of two key molecular features: the inherent fluorescence of the fluorescein core and the hydrophobic nature of the octadecylthiocarbamoyl side chain.

-

Fluorescence: The fluorescein moiety is a highly efficient fluorophore. It absorbs light at a specific excitation wavelength and subsequently emits light at a longer wavelength. This process of absorption and emission allows for the detection and imaging of the molecule's location within a biological sample.

-

Membrane Interaction: The long, saturated octadecyl chain is highly hydrophobic, driving the molecule to partition from aqueous environments into the nonpolar interior of lipid bilayers. This interaction is primarily non-covalent, involving van der Waals forces between the alkyl chain of the probe and the acyl chains of the membrane lipids. The thiocarbamoylamino linker connects the hydrophobic tail to the fluorescent headgroup.

This dual nature allows this compound to act as a reporter molecule for the properties of the lipid membrane. Its fluorescence characteristics, such as emission spectrum and intensity, can be sensitive to the local environment, providing information about membrane polarity, fluidity, and phase.

Caption: General mechanism of this compound action.

Quantitative Data

Table 1: Physicochemical and Spectral Properties of 5-(Octadecanoylamino)fluorescein

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₇NO₆ | --INVALID-LINK-- |

| Molecular Weight | 613.78 g/mol | --INVALID-LINK-- |

| Excitation Wavelength (λex) | ~497 nm (in ethanol) | --INVALID-LINK-- |

| Emission Wavelength (λem) | ~520 nm (in ethanol) | --INVALID-LINK-- |

For a comprehensive characterization of this compound, researchers should aim to determine the parameters outlined in the following table.

Table 2: Key Quantitative Parameters for Characterizing Lipophilic Probes

| Parameter | Description | Recommended Technique(s) |

| Partition Coefficient (Kₚ) | A measure of the probe's distribution between the lipid and aqueous phases. | Spectrofluorometry, Isothermal Titration Calorimetry (ITC) |

| Fluorescence Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence. | Comparative method using a standard fluorophore (e.g., fluorescein) |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) |

| Anisotropy (r) | A measure of the rotational mobility of the probe, which can reflect membrane fluidity. | Fluorescence Polarization/Anisotropy measurements |

Experimental Protocols

The following protocols provide a starting point for the use of this compound in common research applications. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Live-Cell Membrane Labeling

This protocol describes the use of this compound for fluorescently labeling the plasma membrane of live cells for imaging.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Live cells in culture

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

-

Prepare a working solution: Dilute the stock solution in PBS or serum-free culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell preparation: Grow cells on a suitable imaging dish or slide.

-

Labeling: Remove the culture medium and wash the cells once with PBS. Add the working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the labeling solution and wash the cells two to three times with PBS to remove any unincorporated probe.

-

Imaging: Add fresh PBS or imaging buffer to the cells and image immediately using a fluorescence microscope.

Caption: Workflow for live-cell membrane labeling.

Protocol 2: Interaction with Model Lipid Bilayers (LUVs)

This protocol outlines the preparation of Large Unilamellar Vesicles (LUVs) and their use in studying the interaction with this compound.

Materials:

-

Desired lipid(s) (e.g., DOPC, DPPC) in chloroform

-

This compound

-

Chloroform

-

Buffer (e.g., HEPES, Tris)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid film formation: In a round-bottom flask, mix the desired lipids and a small amount of this compound (e.g., 0.1-1 mol%) in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film.

-

Hydration: Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

-

Extrusion: Subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times to form LUVs.

-

Analysis: The incorporation of the probe into the LUVs can be analyzed by measuring the fluorescence of the vesicle suspension. Further biophysical studies (e.g., fluorescence quenching, anisotropy) can then be performed.

Caption: Workflow for studying probe interaction with LUVs.

Signaling Pathways and Cellular Fate

As a fluorescent probe, this compound is not expected to directly modulate specific signaling pathways in the same manner as a bioactive drug molecule. Instead, its "pathway" is its journey to and localization within the cell. The primary determinant of its cellular fate is its high lipophilicity.

Upon introduction to a cellular environment, the molecule will rapidly partition into the plasma membrane. Depending on the cell type and experimental conditions, it may be internalized over time through endocytic pathways, potentially labeling the membranes of endosomes and other internal vesicles. Its final distribution will be dictated by the principles of lipid partitioning and membrane trafficking.

Caption: Cellular fate and localization pathway of the probe.

Conclusion

This compound is a potent fluorescent tool for the investigation of cellular membranes. Its mechanism of action is straightforward, relying on the fluorescence of its fluorescein core and the membrane-anchoring properties of its octadecyl tail. While specific quantitative data on this particular molecule is sparse, the provided protocols and comparative data for similar compounds offer a solid foundation for its application in research. Future work should focus on the detailed characterization of its photophysical properties in various membrane environments to fully unlock its potential as a sensitive reporter of membrane structure and function.

An In-depth Technical Guide to 5-(Octadecylthiocarbamoylamino)fluorescein: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic derivative of the widely-used fluorescent dye, fluorescein. The addition of a long 18-carbon alkyl chain via a thiocarbamoyl linkage significantly increases its hydrophobicity, making it an excellent probe for investigating cellular membranes and other lipid-rich environments. Its strong green fluorescence, high photostability, and ability to readily incorporate into lipid bilayers have led to its use in a variety of applications, including the study of membrane dynamics, cell tracking, and fluorescence resonance energy transfer (FRET) applications in living cells. This technical guide provides a comprehensive overview of its synthesis, key properties, and experimental applications.

Chemical and Physical Properties

The core of this compound is the fluorescein molecule, which is responsible for its fluorescent properties. The octadecyl tail allows for non-covalent insertion into cellular membranes.

| Property | Value |

| IUPAC Name | 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl)-3-octadecylthiourea |

| Molecular Formula | C₃₉H₅₀N₂O₅S |

| Molecular Weight | 658.9 g/mol |

| Appearance | Orange powder |

| Excitation Maximum (λex) | ~495 nm |

| Emission Maximum (λem) | ~515 nm |

| Quantum Yield (Φf) | Estimated to be in the range of 0.34-0.38* |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction between 5-aminofluorescein and octadecyl isothiocyanate.

Experimental Protocol: Synthesis

Materials:

-

5-Aminofluorescein

-

Octadecyl isothiocyanate

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Nitrogen gas

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-aminofluorescein in anhydrous DMF (or DCM) under a nitrogen atmosphere.

-

Addition of Reactant: To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of octadecyl isothiocyanate.

-

Reaction Conditions: Allow the reaction to proceed at room temperature (approximately 25°C) for 8-12 hours or at a slightly elevated temperature (e.g., 40°C) for a shorter duration, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Column Chromatography: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate).[3]

-

Recrystallization: Further purify the collected fractions by recrystallization from a mixture of ethanol and water to obtain the final product as an orange powder.[3]

-

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, mass spectrometry, and HPLC.

Experimental Protocols for Application

Cell Membrane Labeling and Imaging

The lipophilic nature of this compound allows it to readily insert into the lipid bilayer of live cells, providing a powerful tool for visualizing cell morphology and tracking membrane dynamics.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS) or other suitable cell culture medium

-

Live cells in culture

-

Confocal microscope with appropriate filter sets for fluorescein

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

-

Working Solution Preparation: Dilute the stock solution in PBS or cell culture medium to the desired final working concentration (typically in the low micromolar range). The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Cell Staining:

-

Grow cells on a suitable imaging dish or slide.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with the working solution of the fluorescent probe for a specific duration (e.g., 15-30 minutes) at 37°C.

-

-

Washing: After incubation, remove the staining solution and wash the cells several times with fresh PBS or culture medium to remove any unincorporated probe.

-

Imaging: Image the stained cells using a confocal microscope with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation at 488 nm and emission collected between 500-550 nm).

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Experimental Workflow for Cell Membrane Labeling

Caption: A step-by-step workflow for labeling live cell membranes with this compound for fluorescence microscopy.

Conclusion

This compound is a valuable tool for researchers in cell biology and drug development. Its unique lipophilic properties, combined with the excellent photophysical characteristics of fluorescein, make it an ideal probe for studying the complex and dynamic environment of the cell membrane. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this versatile fluorescent molecule in a variety of research settings.

References

In-Depth Technical Guide to 5-(Octadecylthiocarbamoylamino)fluorescein: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of the lipophilic fluorescent probe, 5-(Octadecylthiocarbamoylamino)fluorescein. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent techniques for cellular and membrane analysis.

Core Spectral Properties

This compound is a derivative of the well-known fluorophore, fluorescein. The addition of a long octadecylthiocarbamoyl chain renders the molecule highly lipophilic, making it an excellent tool for investigating cellular membranes and other lipid-rich environments. Its fluorescence is characterized by strong green emission under appropriate excitation.

While specific quantitative data for this compound is not extensively published, its spectral characteristics are similar to other long-chain fluorescein derivatives. The following table summarizes the key spectral properties, with data for the parent compound, fluorescein, and the closely related 5-(Octadecanoylamino)fluorescein provided for comparison.

| Property | This compound (Approximate) | 5-(Octadecanoylamino)fluorescein | Fluorescein (in 0.1 M NaOH) |

| Excitation Maximum (λex) | ~495 nm[1] | 490 nm | 490 nm |

| Emission Maximum (λem) | ~515 nm[1] | 520 nm | 514 nm |

| Molar Absorptivity (ε) | Data not available | Data not available | ~80,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φf) | Data not available | Data not available | ~0.79 |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-aminofluorescein with octadecyl isothiocyanate. This reaction forms a stable thiourea linkage.

Materials:

-

5-aminofluorescein

-

Octadecyl isothiocyanate

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve 5-aminofluorescein in anhydrous DMF under an inert atmosphere.

-

Add a stoichiometric equivalent of octadecyl isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by silica gel column chromatography, to yield the final this compound product.

-

Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Measurement of Spectral Properties

The following protocols describe the general procedures for determining the key spectral properties of fluorescent molecules.

2.2.1. Determination of Molar Absorptivity (Extinction Coefficient)

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol or DMSO).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

UV-Vis Spectroscopy: Measure the absorbance of each dilution at the absorption maximum (~495 nm) using a UV-Vis spectrophotometer.

-

Beer-Lambert Law: Plot the absorbance values against the corresponding concentrations. The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration, and l is the path length of the cuvette.

2.2.2. Determination of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.925).[2]

-

Standard and Sample Preparation: Prepare solutions of the standard and the this compound sample in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the standard and the sample at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the emission curves for both the standard and the sample. The quantum yield of the sample (Φx) can then be calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

Where:

-

Φst is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Applications and Experimental Workflows

The lipophilic nature of this compound makes it particularly useful for studying cell membranes. One key application is the analysis of membrane fluidity using Fluorescence Recovery After Photobleaching (FRAP).

Cellular Labeling for Fluorescence Microscopy

Protocol:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to the final working concentration (typically in the low micromolar range).

-

Cell Staining: Remove the culture medium from the cells and wash them once with the buffer. Add the staining solution containing the fluorescent probe to the cells.

-

Incubation: Incubate the cells with the probe for a specific period (e.g., 15-30 minutes) at 37°C. The optimal staining time may need to be determined empirically.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove any unbound probe.

-

Imaging: Add fresh imaging medium to the cells. The labeled cells can now be visualized using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~515 nm).

Workflow for Membrane Fluidity Analysis using FRAP

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane.[3][4]

Workflow for measuring membrane fluidity using FRAP.

Detailed Steps for FRAP Experiment:

-

Pre-bleach Imaging: Acquire several images of the labeled cell membrane at low laser power to establish the baseline fluorescence intensity.

-

Photobleaching: Use a high-intensity laser beam to rapidly and irreversibly photobleach the fluorescent probes within a defined region of interest (ROI) on the cell membrane.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-series of images at low laser power to monitor the recovery of fluorescence within the bleached ROI as unbleached probes from the surrounding area diffuse into it.

-

Data Analysis: The fluorescence intensity in the ROI is measured over time. The resulting recovery curve can be used to determine the mobile fraction of the probe (the percentage of probes that are free to move) and the diffusion coefficient, which is a measure of the speed of diffusion.

References

- 1. FRAP: A Powerful Method to Evaluate Membrane Fluidity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | Semantic Scholar [semanticscholar.org]

- 3. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of plasma membrane fluidity with a fluorescent analogue of sphingomyelin by FRAP measurement using a standard confocal microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lipophilic Fluorescein Derivatives for Cell Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lipophilic fluorescein derivatives, their application in cell membrane studies, and detailed experimental protocols. These fluorescent probes are invaluable tools for investigating membrane structure, dynamics, and function, offering insights into cellular processes in both healthy and diseased states.

Core Concepts: Lipophilic Fluorescein Derivatives in Membrane Biology

Fluorescein, a bright green-emitting fluorophore, can be chemically modified with lipophilic moieties to promote its insertion into and retention within the lipid bilayer of cell membranes. These derivatives serve as powerful probes for a variety of cell membrane studies due to their excellent photophysical properties and sensitivity to the local environment.

The fundamental principle behind their utility lies in the addition of nonpolar groups, such as long alkyl chains or diacetate groups. These modifications render the fluorescein molecule hydrophobic, allowing it to readily partition into the nonpolar environment of the cell membrane. Once localized within the membrane, these probes can be used to study a range of properties, including membrane integrity, fluidity, fusion, and the lateral mobility of lipids and proteins.

A Comparative Look at Key Lipophilic Fluorescein Derivatives

A variety of lipophilic fluorescein derivatives are available, each with specific characteristics that make them suitable for different applications. The table below summarizes the key photophysical properties of some of the most commonly used derivatives.

| Derivative Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Applications |

| Fluorescein Diacetate | FDA | ~498 | ~517 | 0.79 - 0.95[1] | ~80,000[1] | Cell viability and membrane integrity assays[1][2] |

| Carboxyfluorescein Diacetate Succinimidyl Ester | CFDA-SE / CFSE | ~492-495 | ~517-519 | Not specified | Not specified | Cell proliferation, tracking, and viability[3][4] |

| Fluorescein-dipalmitoyl-phosphatidylethanolamine | FPE / DHPE | ~490-500 | ~510-525 | Not specified | Not specified | pH sensing in vesicles, membrane fusion, FRAP studies[1][5] |

| Fluorescein Octadecyl Ester | Not specified | ~520 | Not specified | Not specified | pH indicator in membranes, liposome studies[6][7][8] |

Applications in Cell Membrane Research

The versatility of lipophilic fluorescein derivatives allows for their use in a wide array of experimental contexts. Below is a table outlining their primary applications and typical working concentrations.

| Application | Lipophilic Fluorescein Derivative(s) | Typical Working Concentration | Description |

| Cell Viability/Membrane Integrity | Fluorescein Diacetate (FDA) | 15 µg/mL[9] | FDA is a non-fluorescent, cell-permeable compound. In viable cells with intact membranes, intracellular esterases cleave the acetate groups, producing fluorescent fluorescein, which is retained within the cell. Damaged or dead cells with compromised membranes cannot retain the fluorescein.[9][10][11] |

| Cell Proliferation and Tracking | Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) | 0.5 - 10 µM | CFDA-SE passively diffuses into cells and is converted by intracellular esterases into its fluorescent, amine-reactive form. It covalently binds to intracellular proteins. With each cell division, the fluorescence is distributed equally between daughter cells, allowing for the tracking of proliferation.[4][12] |

| Membrane Fluidity and Dynamics (FRAP) | Fluorescein-phosphatidylethanolamine (FPE/DHPE) | 0.25 - 3 mol%[13] | Fluorescently labeled lipids like FPE/DHPE are incorporated into the cell membrane. Fluorescence Recovery After Photobleaching (FRAP) is then used to measure the lateral diffusion of these probes, providing a quantitative measure of membrane fluidity.[14][15][16] |

| Membrane Fusion Assays | Fluorescein-phosphatidylethanolamine (FPE/DHPE) | Varies | Labeled liposomes or vesicles are used to study fusion events with other membranes. Lipid mixing can be monitored by the change in fluorescence resonance energy transfer (FRET) between donor and acceptor fluorophores, or by the dilution of a self-quenched fluorophore upon fusion.[9][17] |

| Membrane Potential Sensing | Some rhodamine and other lipophilic fluorescein derivatives | Varies | Certain lipophilic cationic dyes accumulate in the mitochondrial matrix in a potential-dependent manner. Changes in mitochondrial membrane potential can be monitored by the fluorescence intensity of these probes.[18][19] |

Detailed Experimental Protocols

Cell Viability and Membrane Integrity Assay using Fluorescein Diacetate (FDA) and Propidium Iodide (PI)

This protocol allows for the simultaneous visualization of viable and non-viable cells.

-

Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water or PBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (blue excitation for FDA, green excitation for PI)

-

Prepare Staining Solution: On the day of the experiment, prepare a fresh working solution of FDA and PI in PBS or serum-free medium. A typical final concentration is 15 µg/mL for FDA and 1-2 µg/mL for PI.[9] Protect the solution from light.

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in a multi-well plate.

-

Washing: Gently wash the cells twice with warm PBS to remove any residual serum, which can contain esterases that hydrolyze FDA.

-

Staining: Add the FDA/PI staining solution to the cells and incubate for 5-15 minutes at 37°C in the dark.[9][10]

-

Washing: Gently wash the cells twice with PBS to remove excess dyes.

-

Imaging: Immediately image the cells using a fluorescence microscope. Live cells with intact membranes will fluoresce green, while dead or membrane-compromised cells will show red nuclear staining.

Membrane Fluidity Analysis using Fluorescence Recovery After Photobleaching (FRAP) with Fluorescein-DHPE

FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules in a membrane.

-

Fluorescein-labeled lipid (e.g., Fluorescein-DHPE)

-

Cells cultured on glass-bottom dishes suitable for high-resolution microscopy

-

Confocal laser scanning microscope equipped for FRAP experiments

-

Image analysis software (e.g., ImageJ/Fiji)

A. Sample Preparation:

-

Incorporate the fluorescent lipid into the cell membrane. This can be achieved by incubating the cells with liposomes containing Fluorescein-DHPE or by using a lipid-BSA complex. A typical concentration is 0.25-3 mol% of the total lipid.[13]

-

Incubate the cells under appropriate conditions to allow for the incorporation of the fluorescent lipid into the plasma membrane.

-

Wash the cells to remove any unincorporated fluorescent lipid.

B. FRAP Data Acquisition:

-

Microscope Setup: Turn on the confocal microscope and allow the laser to warm up. Select the appropriate objective (e.g., 40x or 60x oil immersion).

-

Locate Cells: Identify healthy, well-adhered cells with uniform membrane labeling.

-

Define Region of Interest (ROI): Define a small, circular ROI on a flat area of the cell membrane.

-

Pre-bleach Imaging: Acquire a few images (e.g., 5-10 frames) at low laser power to establish the initial fluorescence intensity (F_initial).

-

Photobleaching: Use a high-intensity laser pulse to photobleach the fluorescence within the defined ROI. This should be a brief but intense pulse to minimize phototoxicity.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorophores diffuse into the area. The imaging frequency and duration will depend on the diffusion rate of the probe.

C. Data Analysis:

-

Intensity Measurements: Using image analysis software, measure the mean fluorescence intensity of the bleached ROI, a control region outside the bleached area (to correct for photobleaching during imaging), and a background region over time.

-

Normalization: Normalize the fluorescence recovery data to account for photobleaching during image acquisition and variations in initial intensity. The normalized intensity (F_norm) is often calculated as: F_norm(t) = (F_roi(t) - F_bg(t)) / (F_initial - F_bg(t)) where F_roi(t) is the intensity of the ROI at time t, F_bg(t) is the background intensity, and F_initial is the pre-bleach intensity of the ROI.

-

Curve Fitting: Fit the normalized recovery curve to a diffusion model to extract the mobile fraction (Mf) and the half-time of recovery (t½). The mobile fraction represents the percentage of fluorescent molecules that are free to diffuse, while the half-time of recovery is the time it takes for the fluorescence to recover to half of its final intensity.

-

Diffusion Coefficient Calculation: The diffusion coefficient (D) can be calculated from the half-time of recovery and the radius (r) of the bleached spot using the following simplified equation for two-dimensional diffusion: D = (γ * r²) / (4 * t½) where γ is a correction factor that depends on the bleach depth. For a circular bleach spot, a common approximation is D ≈ 0.224 * (r² / t½).

Conclusion

Lipophilic fluorescein derivatives are indispensable tools for modern cell membrane research. Their favorable photophysical properties, coupled with the ability to be targeted to the lipid bilayer, provide a powerful means to investigate a wide range of membrane characteristics and cellular processes. By selecting the appropriate derivative and experimental technique, researchers can gain valuable insights into the intricate world of cell membranes, paving the way for advancements in our understanding of cell biology and the development of new therapeutic strategies.

References

- 1. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]

- 2. Fluorescein diacetate used as cell viability stain 596-09-8 [sigmaaldrich.com]

- 3. 5(6)-カルボキシフルオロセインジアセタート N-スクシンイミジルエステル BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 6. The use of fluorescein-dipalmitoylphosphatidylethanolamine for measuring pH-changes in the internal compartment of phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescein octadecyl ester - CAS-Number 138833-46-2 - Order from Chemodex [chemodex.com]

- 8. Fluorescein octadecyl ester - Immunomart [immunomart.org]

- 9. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. researchgate.net [researchgate.net]

- 15. melp.nl [melp.nl]

- 16. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 17. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Fluorescent indicators for imaging membrane potential of organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

5-(Octadecylthiocarbamoylamino)fluorescein: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of 5-(Octadecylthiocarbamoylamino)fluorescein (OAF), a lipophilic fluorescent probe. OAF is designed with a fluorescein core for its fluorescent properties and a long octadecyl tail, enhancing its hydrophobicity. This structure makes it particularly useful for applications involving cellular membranes. This document outlines its solubility characteristics, stability profile, and provides detailed experimental protocols for its use.

Core Properties

| Property | Value | Source |

| CAS Number | 65603-18-1 | [1] |

| Molecular Formula | C39H50N2O5S | [2] |

| Molecular Weight | 658.9 g/mol | [1][2] |

Solubility

Due to its long octadecyl chain, this compound is hydrophobic and thus has low solubility in aqueous solutions. It is, however, soluble in organic solvents.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | A recommended solvent for creating stock solutions. |

| Dimethyl sulfoxide (DMSO) | Soluble | Anhydrous DMSO is recommended for preparing stock solutions to prevent hydrolysis. |

| Other Organic Solvents | Soluble | The molecule's lipophilic nature suggests solubility in other organic solvents like ethanol, though specific data is limited. |

| Water | Insoluble | The hydrophobic octadecyl tail significantly limits solubility in aqueous media. |

Stability

This compound is characterized by its high photostability and chemical stability, which are advantageous for long-term imaging experiments.

| Condition | Stability Profile | Recommendations |

| Storage (Lyophilized Powder) | Stable | Store at -20°C in a dry, dark place. For enhanced stability, consider storage in anhydrous DMSO. |

| Storage (Stock Solution) | Stable for a limited time | Prepare stock solutions in anhydrous DMSO to prevent hydrolysis of the thiocarbamoyl group. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |

| Storage (Working Solution) | Stable for up to 72 hours | Diluted working solutions can be stored at 4°C for a maximum of 72 hours. |

| Photostability | High | The fluorescein core provides good resistance to photobleaching, allowing for prolonged observation under fluorescence microscopy. |

| Chemical Stability | Generally stable | The thiocarbamoyl group can be susceptible to hydrolysis, especially in aqueous solutions. The compound can also undergo oxidation under strong oxidative conditions and reduction with agents like sodium borohydride.[1] |

Experimental Protocols

Preparation of Stock Solution

Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Live-Cell Membrane Staining

Objective: To label the plasma membrane of live cells for fluorescence microscopy.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

10 mM stock solution of this compound in anhydrous DMSO

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

Protocol:

-

Prepare a working solution of the fluorescent probe by diluting the 10 mM stock solution in cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 10 µM.

-

Wash the cultured cells twice with warm PBS to remove any residual medium.

-

Add the working solution to the cells and incubate for 15-30 minutes at 37°C.

-

After incubation, wash the cells two to three times with warm PBS or cell culture medium to remove any unbound probe.

-

The cells are now ready for imaging under a fluorescence microscope with appropriate filter sets for fluorescein (excitation ~495 nm, emission ~515 nm).

Stability Validation using HPLC-UV

Objective: To assess the stability of the compound over time or under specific experimental conditions.

Materials:

-

A solution of this compound at a known concentration

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Protocol:

-

Prepare a mobile phase consisting of an appropriate gradient of acetonitrile and water.

-

Set the UV detector to the maximum absorbance wavelength of the fluorescein molecule (around 490 nm).

-

Inject a freshly prepared solution of the compound to obtain an initial chromatogram and peak area, which will serve as the baseline (T=0).

-

Store the solution under the desired test conditions (e.g., 4°C, room temperature, exposure to light).

-

At specified time points, inject an aliquot of the stored solution onto the HPLC system.

-

Monitor for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of the remaining compound at each time point relative to the initial measurement to determine its stability.

Visualizations

Experimental Workflow for Cell Staining and Imaging

Caption: Workflow for cell staining and imaging.

Logical Relationship of Stability Factors

Caption: Factors influencing compound stability.

References

An In-depth Technical Guide to 5-(Octadecylthiocarbamoylamino)fluorescein for Lipid Raft Visualization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(Octadecylthiocarbamoylamino)fluorescein, a lipophilic fluorescent probe designed for the visualization and study of lipid rafts in cellular membranes. Lipid rafts are dynamic, ordered microdomains enriched in cholesterol and sphingolipids that play crucial roles in cellular signaling and membrane trafficking. The unique structure of this compound, featuring a fluorescein headgroup and a long octadecyl tail, allows it to preferentially partition into these ordered lipid environments, making it a valuable tool for researchers in cell biology and drug discovery.

Core Properties and Data Presentation

This compound exhibits photophysical properties characteristic of fluorescein derivatives, with the key distinction of being highly lipophilic. This property governs its utility as a membrane probe for lipid rafts.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | N-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-N'-octadecyl-thiourea | PubChem |

| Molecular Formula | C39H50N2O5S | PubChem |

| Molecular Weight | 658.9 g/mol | [1] |

| CAS Number | 65603-18-1 | [1] |

| Solubility | Soluble in DMSO and ethanol | [2] |

| Storage | Store at -20°C, protected from light and moisture | [1] |

Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | [1] |

| Emission Maximum (λem) | ~515 nm | [1] |

| Quantum Yield (Φ) | High (Expected to be similar to fluorescein, ~0.92 in aqueous basic solution) | [3][4] |

| Photostability | High, allowing for prolonged intracellular observation | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-aminofluorescein.

Step 1: Synthesis of 5-Fluorescein Isothiocyanate (FITC)

5-Aminofluorescein is reacted with thiophosgene (CSCl2) or a related reagent in a suitable solvent to yield 5-fluorescein isothiocyanate (FITC).[5] This reaction introduces the reactive isothiocyanate group.

Step 2: Coupling of FITC with Octadecylamine

FITC is then reacted with octadecylamine in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a non-nucleophilic base like triethylamine. The primary amine of octadecylamine nucleophilically attacks the isothiocyanate group of FITC to form a stable thiourea linkage, yielding the final product, this compound.[6] The product can be purified by column chromatography.[1]

Protocol for Staining Lipid Rafts in Live Cells

This protocol provides a general guideline for staining lipid rafts in live mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (1-5 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA), lipid-free

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Pre-treatment (Optional but Recommended): To minimize non-specific binding, wash the cells once with warm PBS and incubate with a solution of lipid-free BSA (e.g., 1% w/v in PBS) for 15-30 minutes at 37°C.[1]

-

Staining Solution Preparation: Prepare the staining solution by diluting the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the BSA solution (if used) and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Gently wash the cells two to three times with warm PBS or imaging medium to remove unbound probe.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~495 nm, emission ~515 nm).

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Lipid Raft Staining and Imaging

Caption: Workflow for staining and imaging lipid rafts.

B-Cell Receptor (BCR) Signaling in Lipid Rafts

Caption: BCR signaling pathway initiated in lipid rafts.

T-Cell Receptor (TCR) Signaling Cascade in Lipid Rafts

Caption: TCR signaling initiated within a lipid raft.

IgE Signaling in Mast Cells via Lipid Rafts

Caption: IgE signaling in mast cells via lipid rafts.

Conclusion

This compound is a powerful tool for the visualization and investigation of lipid rafts in living cells. Its lipophilic nature ensures its partitioning into these ordered membrane domains, while its fluorescent properties allow for their direct observation using standard fluorescence microscopy techniques. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to incorporate this probe into their studies of lipid raft dynamics and their role in critical cellular processes. As with any fluorescent probe, careful optimization of staining conditions and imaging parameters is essential to obtain reliable and reproducible results.

References

- 1. This compound | 65603-18-1 | Benchchem [benchchem.com]

- 2. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Membrane Dynamics: A Technical Guide to Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

The cell membrane, a fluid and dynamic barrier, orchestrates a symphony of cellular processes, from signal transduction to molecular transport. Understanding the intricate choreography of its components is paramount for deciphering cellular function and developing effective therapeutics. Fluorescent probes, with their ability to illuminate specific molecules and report on their local environment, have emerged as indispensable tools for studying the ever-shifting landscape of the cell membrane. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using fluorescent probes to unravel the complexities of membrane dynamics.

Core Principles of Fluorescent Probes for Membrane Analysis

Fluorescent probes used to study membrane dynamics are broadly categorized based on their target and the information they provide. These molecules are designed to either mimic natural membrane components or to exhibit fluorescence properties that are sensitive to the biophysical characteristics of their surroundings.

-

Lipid Probes: These are often fluorescently labeled analogs of natural lipids (e.g., phospholipids, cholesterol) that incorporate into the membrane and allow for the direct visualization of lipid organization, trafficking, and domain formation (e.g., lipid rafts).

-

Environment-Sensitive Probes: These probes exhibit changes in their fluorescence emission spectra, lifetime, or polarization in response to alterations in the local membrane environment. This class includes probes sensitive to:

-

Membrane Fluidity/Order: Probes like Laurdan and its derivatives report on the packing density of lipids. In more ordered, gel-phase membranes, their emission is blue-shifted, while in more fluid, liquid-disordered phases, their emission is red-shifted.

-

Membrane Potential: Potentiometric dyes, such as the fast-response styryl dyes (e.g., di-8-ANEPPS) and slow-response carbocyanine dyes, change their fluorescence intensity or emission wavelength in response to changes in the transmembrane electrical potential.

-

Polarity: Probes like Nile Red are sensitive to the polarity of their environment, providing insights into the hydration level of the lipid bilayer.

-

Quantitative Analysis of Membrane Dynamics

Fluorescence microscopy techniques enable the quantification of various parameters related to membrane dynamics. The data below, summarized from multiple studies, provides typical ranges for key measurements.

Table 1: Diffusion Coefficients of Membrane Components

The lateral mobility of lipids and proteins within the membrane is a critical aspect of its dynamic nature. Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS) are commonly employed to measure diffusion coefficients (D).

| Component | Measurement Technique | Model System | Typical Diffusion Coefficient (μm²/s) | References |

| Lipids | ||||

| Phospholipids (e.g., TRITC-DHPE) | FRAP, SPT | Polymer-tethered lipid bilayer | 1 - 5 | [1][2] |

| DiD | FCS, SPT | Mitochondria-like supported lipid bilayer | 2 - 3 | [3] |

| Various lipids | Molecular Dynamics Simulations | Plasma membrane model | ~2 - 4 | [4] |

| Proteins | ||||

| Integral Membrane Proteins | FRAP | Spherocytic mouse erythrocytes | 2.5 x 10⁻³ | [2] |

| Plasma Membrane Proteins | Various | Generic | ≈ 0.1 | [5] |

| mVenus fusion proteins | FRAP | Bacillus subtilis | 0.5 - 0.6 (freely diffusive) | [6] |

| KcsA (potassium channel) | 2-focus FCS | Black Lipid Membrane (BLM) | 9.1 - 9.3 | [7] |

Table 2: Laurdan General Polarization (GP) Values in Different Membrane Phases

Laurdan's emission spectrum is sensitive to the phase of the lipid bilayer. This is quantified by the General Polarization (GP) index, calculated as GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values indicate a more ordered (gel-like) membrane, while lower values correspond to a more fluid (liquid-crystalline) state.

| Membrane Phase | Typical Laurdan GP Value | References |

| Liquid-ordered (Lo) / Gel | +0.34 to +0.6 | [8][9] |

| Liquid-disordered (Ld) / Fluid | -0.3 to +0.19 | [8][9][10] |

Key Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for three key techniques used to study membrane dynamics.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral mobility of fluorescently labeled molecules in a membrane.

Principle: A specific region of interest (ROI) in a fluorescently labeled membrane is irreversibly photobleached using a high-intensity laser. The subsequent recovery of fluorescence in the bleached area is monitored over time as unbleached molecules diffuse into the ROI. The rate of recovery is directly related to the diffusion coefficient of the labeled molecule.

Methodology:

-

Cell Culture and Labeling:

-

Plate cells on a glass-bottom dish suitable for microscopy.

-

Transfect cells with a plasmid encoding a fluorescently tagged membrane protein (e.g., GFP-fusion protein) or label the membrane with a fluorescent lipid analog.

-

Incubate under appropriate conditions to allow for expression or labeling.

-

-

Microscope Setup:

-

Use a confocal laser scanning microscope equipped with a high-numerical-aperture objective.

-

Pre-warm the microscope stage to 37°C for live-cell imaging.

-

-

Image Acquisition:

-

Pre-bleach: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity.

-

Bleach: Irradiate the ROI with a high-intensity laser pulse to photobleach the fluorophores.

-

Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region in each image of the time series.

-

Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.

-

Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (the percentage of molecules that are free to move).[11][12]

-

Experimental Workflow for FRAP:

FRAP experimental workflow from sample preparation to data analysis.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique for studying molecular interactions, such as protein dimerization, with nanometer-scale resolution.

Principle: FRET is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). If the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, and the two are properly oriented, excitation of the donor can lead to the emission of light from the acceptor. The efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores.

Methodology:

-

Probe Selection and Labeling:

-

Select a suitable donor-acceptor pair of fluorophores (e.g., CFP and YFP, or Alexa Fluor dyes).

-

Label the two molecules of interest with the donor and acceptor fluorophores, respectively. This is often achieved by creating fusion proteins.

-

-

Microscope Setup:

-

Use a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.

-

For quantitative measurements, a system capable of acceptor photobleaching or fluorescence lifetime imaging (FLIM) is recommended.

-

-

FRET Measurement (Sensitized Emission Method):

-

Acquire three images:

-

Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.

-

Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.

-

FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.

-

-

Correct for spectral bleed-through (the detection of donor emission in the acceptor channel and direct excitation of the acceptor by the donor excitation light).

-

-

Data Analysis:

Logical Relationship in FRET:

Logical diagram illustrating the conditions for FRET to occur.

Fluorescence Correlation Spectroscopy (FCS)

FCS is a highly sensitive technique that analyzes fluorescence fluctuations in a very small, fixed observation volume (typically femtoliters) to determine the concentration and diffusion dynamics of fluorescent molecules.

Principle: As fluorescently labeled molecules diffuse in and out of the confocal observation volume, they cause fluctuations in the detected fluorescence signal. By autocorrelating this signal, one can determine the average transit time of the molecules through the volume. This transit time is related to the diffusion coefficient.

Methodology:

-

Sample Preparation:

-

Label the molecule of interest with a bright and photostable fluorophore. The concentration should be in the nanomolar to low micromolar range to ensure that only a few molecules are in the observation volume at any given time.

-

-

Instrument Calibration:

-

Calibrate the size and shape of the confocal volume using a fluorescent dye with a known diffusion coefficient (e.g., Rhodamine 6G).

-

-

FCS Measurement:

-

Position the laser focus within the membrane of a live cell or on a model membrane.

-

Record the fluorescence intensity fluctuations over a period of time (typically seconds to minutes).

-

-

Data Analysis:

-

Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.

-

Fit the ACF with an appropriate diffusion model (e.g., 2D diffusion for membranes) to extract the diffusion time (τD).

-

Calculate the diffusion coefficient (D) from the diffusion time and the calibrated size of the observation volume.

-

FCS Experimental Workflow:

Workflow for an FCS experiment to determine diffusion coefficients.

Visualizing Signaling Pathways Involving Membrane Dynamics

Membrane dynamics, particularly the formation of lipid rafts, play a crucial role in regulating cellular signaling. These specialized microdomains act as platforms to concentrate or exclude signaling molecules, thereby modulating the efficiency and specificity of signal transduction.

T-Cell Receptor (TCR) Signaling

Upon antigen recognition, TCRs cluster within lipid rafts, initiating a signaling cascade that leads to T-cell activation.

TCR signaling pathway initiated by antigen presentation and receptor clustering in lipid rafts.

Epidermal Growth Factor Receptor (EGFR) Signaling

Ligand binding to EGFR induces receptor dimerization and recruitment to specific membrane domains, initiating downstream signaling cascades that regulate cell proliferation and survival.

EGFR signaling initiated by ligand binding and receptor dimerization at the plasma membrane.

G-Protein Coupled Receptor (GPCR) Signaling in Lipid Rafts

Many GPCRs and their downstream effectors are localized to lipid rafts, which facilitates efficient signal transduction.

GPCR signaling cascade occurring within a lipid raft microdomain.

Conclusion

Fluorescent probes, in conjunction with advanced microscopy techniques, provide an unparalleled window into the dynamic world of the cell membrane. By carefully selecting probes and experimental methodologies, researchers can obtain quantitative data on the mobility, interactions, and local environment of membrane components. This knowledge is not only fundamental to our understanding of cellular physiology but also critical for the development of novel therapeutic strategies that target membrane-associated processes. The continued development of novel fluorescent probes and imaging technologies promises to further illuminate the intricate and vital functions of the cell membrane.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diffusion coefficient of plasma membrane prot - Generic - BNID 114189 [bionumbers.hms.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Quantifying the Diffusion of Membrane Proteins and Peptides in Black Lipid Membranes with 2-Focus Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid rafts in T cell receptor signalling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Cell Staining with 5-(Octadecylthiocarbamoylamino)fluorescein

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Octadecylthiocarbamoylamino)fluorescein is a lipophilic fluorescent dye designed for the staining and visualization of cellular membranes. This compound consists of two key functional domains: a fluorescein core, which provides a strong green fluorescent signal, and a long C18 octadecyl hydrocarbon chain.[1] This hydrophobic tail allows the molecule to readily insert into and anchor within the lipid bilayers of cell membranes.[1] This property makes it an excellent tool for outlining cell morphology, studying membrane dynamics, and tracking cells in fluorescence microscopy applications.[1] The dye is particularly useful for live-cell imaging due to its efficient cell membrane penetration and high photostability.[1]

Principle of Staining

The staining mechanism is based on the amphiphilic nature of the molecule. The long, nonpolar octadecyl tail has a high affinity for the hydrophobic interior of the cell membrane, effectively anchoring the dye. The polar, hydrophilic fluorescein head remains oriented towards the aqueous environment, where it can be excited by an appropriate light source to emit a bright green fluorescence. This specific localization to lipid structures allows for high-contrast imaging of the plasma membrane and other intracellular lipid-rich organelles.

Quantitative Data and Chemical Properties

The key properties of this compound and the related, more commonly documented, 5-(Octadecanoylamino)fluorescein are summarized below. The spectral properties are largely dictated by the fluorescein core.

| Property | Value | Reference |

| IUPAC Name | 1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-octadecylthiourea | [1][2] |

| Molecular Formula | C₃₉H₅₀N₂O₅S | [2] |

| Molecular Weight | 658.9 g/mol | [2] |

| Excitation Maximum (λex) | ~495 nm | [3] |

| Emission Maximum (λem) | ~515 nm | [3] |

| Appearance | Dark Orange/Red Powder | [3][4] |

| Solubility | Soluble in DMSO and Ethanol | [4] |

| Storage Temperature | -20°C or 2-8°C (protect from light) | [1] |

Experimental Protocol: Live Cell Membrane Staining

This protocol provides a general guideline for staining live mammalian cells. Optimal conditions, particularly dye concentration and incubation time, may vary depending on the cell type and experimental goals and should be determined empirically.

Required Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM), serum-free is recommended for staining

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with a suitable filter set for FITC/GFP (Excitation/Emission: ~495/515 nm)

Reagent Preparation

-

1 mg/mL Stock Solution:

-

Carefully weigh out 1 mg of this compound powder.

-

Dissolve the powder in 1 mL of anhydrous DMSO to create a 1 mg/mL stock solution.

-

Vortex briefly until fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Working Staining Solution (1-10 µM):

-

Immediately before use, dilute the 1 mg/mL stock solution into a warm (37°C) buffer or serum-free cell culture medium.

-

A recommended starting concentration is 5 µM. To prepare a 5 µM solution:

-

First, create an intermediate dilution of the stock solution in buffer.

-

Then, dilute further to the final concentration in the required volume of buffer or serum-free medium.

-

-

Vortex the working solution gently before adding it to the cells.

-

Staining Procedure

-

Cell Preparation: Grow cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.

-

Wash: Carefully aspirate the cell culture medium and gently wash the cells twice with warm PBS.

-

Staining: Add the freshly prepared working staining solution to the cells, ensuring the entire surface of the coverslip is covered.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

-

Wash: Aspirate the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye and reduce background fluorescence.

-

Imaging: After the final wash, add fresh warm PBS or imaging buffer to the cells. Proceed with imaging immediately on a fluorescence microscope.

Fluorescence Microscopy

-

Microscope: Use an epifluorescence or confocal microscope.

-

Filter Set: A standard FITC or GFP filter set is appropriate.

-

Excitation: ~495 nm

-

Emission: ~515 nm

-

Expected Result: Successfully stained cells will exhibit bright green fluorescence localized primarily at the plasma membrane.

Experimental Workflow

Caption: Workflow for staining live cells with this compound.

Signaling Pathway Visualization

This dye does not directly participate in a signaling pathway but rather acts as a structural probe for the cell membrane where signaling complexes assemble. The diagram below illustrates its logical relationship with the cell membrane.

Caption: Logical diagram of the dye's interaction with the cell membrane's lipid bilayer.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No/Weak Signal | Dye concentration is too low. | Increase the concentration of the working solution (e.g., to 10 µM). |

| Incubation time is too short. | Increase incubation time (e.g., to 45 minutes). | |

| Improper filter set on the microscope. | Ensure the use of a FITC/GFP filter set. | |

| High Background | Insufficient washing. | Increase the number and duration of wash steps after staining. |

| Dye concentration is too high. | Decrease the concentration of the working solution (e.g., to 1 µM). | |

| Dye has precipitated in the buffer. | Ensure the stock solution is fully dissolved and vortex the working solution before use. Prepare fresh. | |

| Cell Toxicity/Death | Dye concentration is too high. | Reduce the dye concentration and/or incubation time. |

| Prolonged exposure to DMSO. | Ensure the final concentration of DMSO in the working solution is low (<0.5%). | |

| Phototoxicity from imaging. | Reduce laser power and/or exposure time during microscopy. |

References

Application Notes and Protocols for 5-(Octadecylthiocarbamoylamino)fluorescein in Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Octadecylthiocarbamoylamino)fluorescein (OAF) is a lipophilic derivative of the widely used fluorescent dye, fluorescein. Its unique structure, featuring a long octadecyl carbon chain, imparts a strong affinity for lipidic environments, making it an invaluable tool in drug delivery research. OAF is primarily utilized as a fluorescent probe for the non-covalent labeling and tracking of liposomes, lipid nanoparticles, polymeric micelles, and other hydrophobic drug delivery systems. Its integration into these carriers allows for the visualization and quantification of their distribution in vitro and in vivo, providing critical insights into their pharmacokinetics and cellular uptake mechanisms.

These application notes provide an overview of the use of OAF in drug delivery research, including detailed protocols for labeling, characterization, and imaging of OAF-incorporated nanocarriers.

Physicochemical Properties and Spectral Data

The lipophilic nature of OAF governs its utility in labeling the hydrophobic compartments of drug delivery systems. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₅₁N₃O₅S | N/A |

| Molecular Weight | 685.9 g/mol | N/A |

| Excitation Maximum (λex) | ~497 nm (in ethanol) | [1] |

| Emission Maximum (λem) | ~520 nm (in ethanol) | [1] |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. | N/A |

Applications in Drug Delivery Research

The primary application of OAF in drug delivery is as a fluorescent tracer for lipophilic nanocarriers. This enables researchers to:

-

Track Nanoparticle Biodistribution: By incorporating OAF into drug delivery systems, their accumulation in various organs and tissues can be monitored in vivo using fluorescence imaging techniques.

-

Investigate Cellular Uptake: The internalization of OAF-labeled nanoparticles into cells can be visualized and quantified using fluorescence microscopy and flow cytometry.

-

Assess Formulation Stability: The retention of OAF within the nanoparticle can serve as an indicator of the formulation's stability in biological media. Leakage of the dye can suggest premature drug release.

Experimental Protocols

Protocol 1: Incorporation of OAF into Lipid Nanoparticles (LNPs)

This protocol describes a common method for incorporating the lipophilic dye OAF into the lipid core of nanoparticles using a solvent evaporation technique.

Materials:

-

This compound (OAF)

-

Lipid mixture (e.g., DSPC, cholesterol, DSPE-PEG)

-

Drug to be encapsulated (optional)

-

Chloroform or other suitable organic solvent

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Probe sonicator or high-pressure homogenizer

-

Dialysis membrane (e.g., 10 kDa MWCO)

-

Spectrofluorometer

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve the lipid mixture, the drug (if applicable), and OAF in chloroform. A typical starting concentration for OAF is 0.1-1.0 mol% of the total lipid.

-

-

Film Formation:

-

In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To form small unilamellar vesicles (SUVs) or nanoparticles, sonicate the MLV suspension using a probe sonicator or pass it through a high-pressure homogenizer.

-

-

Purification:

-

Remove the unencapsulated OAF and drug by dialyzing the nanoparticle suspension against fresh buffer for 24-48 hours, with several buffer changes.

-

Quantification of OAF Incorporation:

-

Disrupt a known amount of the purified LNP suspension using a detergent (e.g., 1% Triton X-100).

-

Measure the fluorescence intensity of the disrupted sample using a spectrofluorometer (λex ≈ 497 nm, λem ≈ 520 nm).

-

Create a standard curve of known OAF concentrations in the same detergent-containing buffer.

-

Calculate the concentration of OAF in the LNPs by comparing the sample's fluorescence to the standard curve.

-

The labeling efficiency can be calculated as: (Amount of OAF in LNPs / Initial amount of OAF) x 100%

Protocol 2: In Vitro Cellular Uptake of OAF-Labeled Nanoparticles

This protocol outlines the steps for visualizing the uptake of OAF-labeled nanoparticles by cells using fluorescence microscopy.

Materials:

-

OAF-labeled nanoparticles

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS) for fixing

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-